REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4]C(C)=[CH:6][CH:7]=1.C(ON1[C:17](=[O:18])[C:16]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]2C1=O)(=O)C.[O:24]=O.[C:26]([OH:29])(=[O:28])[CH3:27]>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:17]([OH:18])(=[O:24])[C:16]1[CH:15]=[CH:22][C:21]([C:26]([OH:29])=[O:28])=[CH:20][CH:19]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:27]([C:26]([OH:29])=[O:28])=[CH:4][CH:3]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
0.01 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |